![molecular formula C14H22N2S4 B1173468 Cassipourine CAS No. 14051-10-6](/img/structure/B1173468.png)
Cassipourine
Overview
Description
Cassipourine is a chemical compound with the molecular formula C14H22N2S4 and a molecular weight of 346.58 . It is found in the plants of the Rhizophoraceae family .
Synthesis Analysis
Cassipourine gives pyrrolo [1,2- a ]pyrrolidine by zinc-dust distillation, and pyrrolizidine by desulphurisation with Raney nickel . Oxidation of cassipourine with hydrogen peroxide gives the di-N-oxide and with concentrated nitric acid pyrrolizidine disulphonic acid N-oxide .
Molecular Structure Analysis
The molecular structure of Cassipourine has been determined by X-ray analysis . The structure is based on the structures as 1α,1′β:2β,2′α- (bisdithiodi-8α-pyrrolizidine) .
Chemical Reactions Analysis
Cassipourine undergoes several chemical reactions. It gives pyrrolo [1,2- a ]pyrrolidine by zinc-dust distillation, and pyrrolizidine by desulphurisation with Raney nickel . Oxidation of cassipourine with hydrogen peroxide gives the di-N-oxide and with concentrated nitric acid pyrrolizidine disulphonic acid N-oxide .
Physical And Chemical Properties Analysis
Cassipourine has a melting point of 212 °C and a predicted boiling point of 489.9±45.0 °C . Its density is predicted to be 1.45±0.1 g/cm3 . The pKa value is predicted to be 8.76±0.20 .
Scientific Research Applications
Conversion into Other Compounds
Cassipourine, a ditertiary base in Rhizophoraceae, can be converted into pyrrolizidine, di-N-oxide, and pyrrolizidine disulphonic acid N-oxide through various reactions .
Synthesis Research
The chemistry and structure of cassipourine have been studied, and several possible synthetic approaches have been discussed in light of the chemistry of 1,2-dithiols and of the pyrrolizidine ring system .
Casuarina Research
While not directly related to cassipourine, it’s worth noting that cassipourine is found in the Casuarina family of plants. Research on these plants in China has shown that they play an important role in agroforestry systems and for wood and fuel wood production . They are also planted as windbreaks along the coastal area of South China .
properties
IUPAC Name |
(1S,4S,5S,11S,14S,20S)-2,3,12,13-tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S4/c1-3-9-13-11(7-15(9)5-1)17-18-12-8-16-6-2-4-10(16)14(12)20-19-13/h9-14H,1-8H2/t9-,10-,11-,12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZPQMCIGXENBY-LHEWDLALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(CN2C1)SSC4CN5CCCC5C4SS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H]3[C@H](CN2C1)SS[C@H]4CN5CCC[C@H]5[C@@H]4SS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of Cassipourine and where is it found?
A1: Cassipourine is a naturally occurring alkaloid found in plants belonging to the genus Cassipourea, which is part of the Rhizophoraceae family. Its structure consists of two pyrrolizidine rings linked by two disulfide bridges. [, , ] This unique structure was confirmed through X-ray crystallography. []
Q2: What is the molecular formula and weight of Cassipourine?
A2: Cassipourine is represented by the molecular formula C14H22N2S4. [] Although the exact molecular weight isn't explicitly stated in the provided abstracts, it can be calculated from the formula to be approximately 346.58 g/mol.
Q3: What interesting chemical transformations does Cassipourine undergo?
A3: Cassipourine exhibits intriguing reactivity. Zinc-dust distillation converts it to pyrrolo[1,2-a]pyrrolidine, demonstrating the removal of sulfur and rearrangement of the ring system. [] Desulfurization using Raney nickel produces pyrrolizidine, indicating a complete removal of the disulfide bridges. [] Oxidation pathways are also possible. Treatment with hydrogen peroxide yields the corresponding di-N-oxide, while concentrated nitric acid leads to the formation of pyrrolizidine disulfonic acid N-oxide. []
Q4: Are there any efforts towards synthesizing Cassipourine in the lab?
A5: Yes, there have been attempts to synthesize Cassipourine. One research paper specifically mentions exploring synthetic routes for this alkaloid. [] The development of synthetic methods is crucial for further studies on its properties and potential applications, especially if natural sources prove limited.
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